![molecular formula C13H14ClN3O4S B12920821 4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide CAS No. 6129-29-9](/img/structure/B12920821.png)
4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a 2-methoxyethoxy group and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 5-(2-methoxyethoxy)pyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and complex organic molecules with extended aromatic systems.
科学的研究の応用
4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Biological Studies: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis.
類似化合物との比較
Similar Compounds
N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.
4-Chloro-N-(pyrimidin-2-yl)benzenesulfonamide: Lacks the 2-methoxyethoxy group, which may influence its solubility and interaction with biological targets.
4-Chloro-N-(5-(2-hydroxyethoxy)pyrimidin-2-yl)benzenesulfonamide: The hydroxy group can form additional hydrogen bonds, potentially altering its chemical properties.
Uniqueness
The presence of both the chloro and 2-methoxyethoxy groups in 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide makes it unique in terms of its chemical reactivity and potential applications. The chloro group provides a site for further functionalization, while the 2-methoxyethoxy group enhances its solubility and bioavailability.
特性
CAS番号 |
6129-29-9 |
|---|---|
分子式 |
C13H14ClN3O4S |
分子量 |
343.79 g/mol |
IUPAC名 |
4-chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H14ClN3O4S/c1-20-6-7-21-11-8-15-13(16-9-11)17-22(18,19)12-4-2-10(14)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,15,16,17) |
InChIキー |
DYCBJXYFAHGBEC-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)

![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
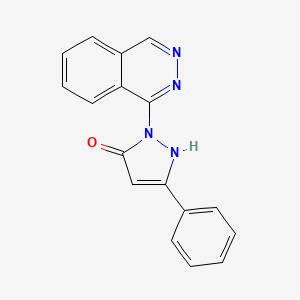
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)
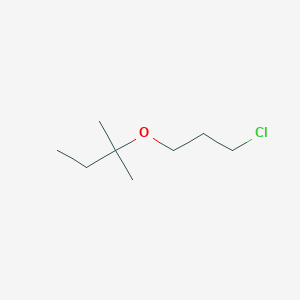
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
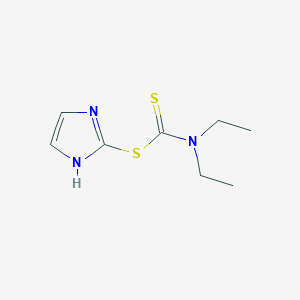

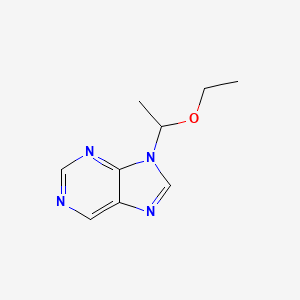
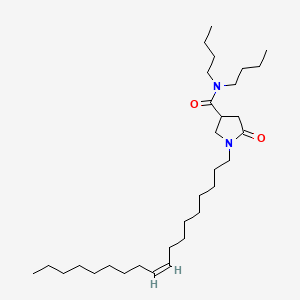
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)
![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
